Trihexyphenidyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.14e-03 g/L

Synonyms

Canonical SMILES

Understanding Mechanisms of Action in Parkinson's Disease:

Researchers are investigating how Trihexyphenidyl exerts its therapeutic effects in Parkinson's disease. Studies using positron emission tomography (PET) scans suggest that the drug modulates brain activity by decreasing regional cerebral blood flow and oxygen metabolism in specific areas, leading to improved motor symptoms.

Potential Application in Other Movement Disorders:

Trihexyphenidyl's ability to mitigate movement issues has led to research exploring its potential in managing other movement disorders. Studies have investigated its effectiveness in treating drug-induced extrapyramidal symptoms, which are involuntary movements caused by certain medications []. However, its use in such cases is often limited due to the emergence of newer and better-tolerated drugs.

Investigating Cognitive Effects:

While Trihexyphenidyl primarily targets motor symptoms, some research explores its potential impact on cognition in Parkinson's disease patients. Studies have yielded mixed results, with some suggesting no significant changes in cognitive function after treatment, while others report potential negative effects on memory and attention [, ]. Further research is needed to fully understand these potential cognitive effects.

Exploring Potential Neurotoxicity:

Recent research raises concerns about the potential neurotoxic effects of Trihexyphenidyl, particularly with long-term use. Studies in animal models suggest that the drug might contribute to the development of Alzheimer's disease by promoting neuroinflammation and the accumulation of amyloid plaques in the brain []. However, further investigation is necessary to understand the generalizability of these findings to humans and the specific underlying mechanisms involved.

Trihexyphenidyl is a synthetic compound classified as an antimuscarinic agent, primarily used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. It operates by blocking the action of acetylcholine, a neurotransmitter involved in muscle control, thereby alleviating symptoms such as tremors, rigidity, and muscle spasms. Its chemical formula is CHNO, with a molar mass of approximately 301.47 g/mol. The drug is marketed under various names, including Artane and benzhexol .

Trihexyphenidyl can be synthesized through two primary methods: linear and convergent synthesis.

- Linear Synthesis: This method begins with the synthesis of 2-(1-piperidino)propiophenone via aminomethylation of acetophenone using paraformaldehyde and piperidine in a Mannich reaction. The next step involves a Grignard reaction where 2-(1-piperidino)propiophenone is reacted with cyclohexylmagnesium bromide.

- Convergent Synthesis: This approach also leads to the formation of trihexyphenidyl but involves different reactants or pathways that ultimately yield the same product .

Trihexyphenidyl exhibits several biological activities primarily through its action as a muscarinic antagonist. It selectively inhibits the M1 muscarinic acetylcholine receptor, which is implicated in various neurological functions. The drug's mechanism of action includes:

- Blocking Efferent Impulses: It inhibits parasympathetic nervous system impulses affecting smooth muscles, salivary glands, and ocular functions.

- Central Nervous System Effects: At higher doses, it may inhibit central motor pathways, contributing to its therapeutic effects in Parkinsonian syndromes .

The onset of action occurs within one hour after oral administration, with peak effects typically observed within 2 to 3 hours. The duration of action can last from 6 to 12 hours depending on the dosage .

The synthesis of trihexyphenidyl can be summarized as follows:

- Starting Materials: Acetophenone, paraformaldehyde, piperidine.

- Reactions:

- Mannich Reaction: Formation of 2-(1-piperidino)propiophenone.

- Grignard Reaction: Reaction of 2-(1-piperidino)propiophenone with cyclohexylmagnesium bromide to yield trihexyphenidyl.

These methods highlight the compound's structural complexity and its reliance on specific organic reactions for its synthesis .

Trihexyphenidyl is utilized in various clinical scenarios:

- Parkinson's Disease Management: It helps alleviate symptoms such as tremors and muscle stiffness.

- Extrapyramidal Symptoms: Effective in treating symptoms induced by antipsychotic medications.

- Dystonia in Pediatrics: Employed in children with dystonia secondary to cerebral palsy.

- Antidote for Organophosphate Poisoning: More effective than atropine for counteracting cholinergic crises .

Trihexyphenidyl interacts with several drugs and substances:

- Drug Interactions: It may enhance the sedative effects of alcohol and other CNS depressants. Caution is advised when used alongside benzodiazepines or opioids due to potential additive effects on sedation and respiratory depression.

- Adverse Effects Monitoring: Long-term use can lead to tolerance and necessitate dosage adjustments. Common side effects include dry mouth, constipation, urinary retention, and potential hyperthermia under extreme conditions .

Several compounds share similarities with trihexyphenidyl in terms of structure or pharmacological action:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Benztropine | Anticholinergic | Parkinson's disease | Has both anticholinergic and antihistaminic properties |

| Biperiden | Anticholinergic | Parkinson's disease | More selective for M1 receptors |

| Procyclidine | Anticholinergic | Parkinson's disease | Longer duration of action |

| Orphenadrine | Anticholinergic | Muscle spasms | Also acts as a skeletal muscle relaxant |

Trihexyphenidyl stands out due to its specific action on M1 receptors and its rapid onset of action compared to some alternatives .

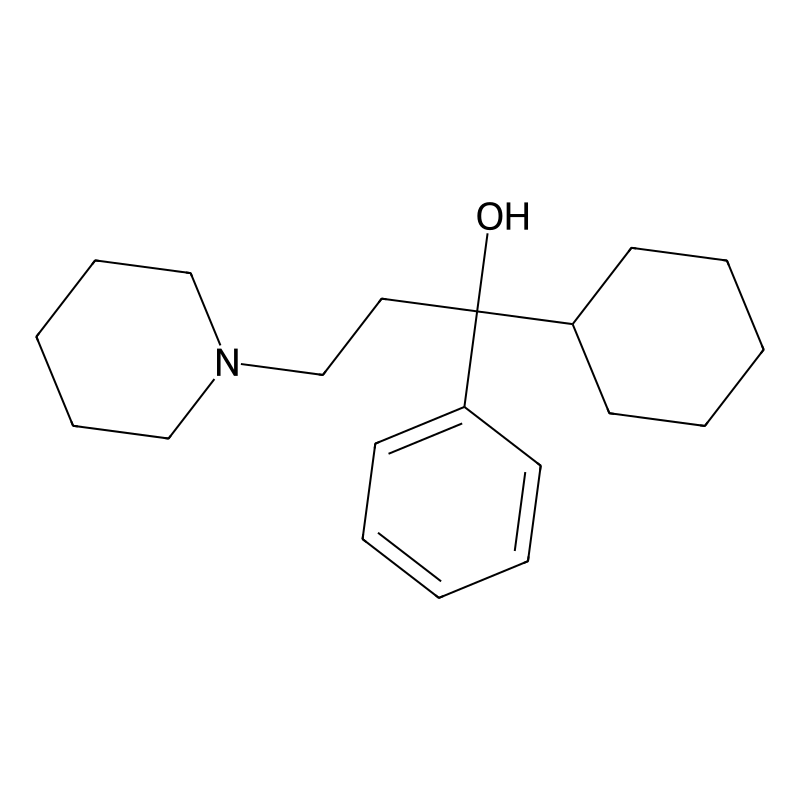

Trihexyphenidyl (IUPAC name: (RS)-1-Cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol) has a molecular formula of C20H31NO and molecular weight of 301.47 g/mol. The compound contains several key structural features: a tertiary alcohol group, a phenyl ring, a cyclohexyl ring, and a piperidino-propyl side chain.

Two principal synthetic routes have been established for trihexyphenidyl:

Linear synthesis pathway: This approach begins with acetophenone, which undergoes a Mannich reaction with paraformaldehyde and piperidine to yield 2-(1-piperidino)propiophenone (also called piperidino-propiophenone). This intermediate is subsequently reacted with cyclohexylmagnesium bromide (or chloride) in a Grignard reaction to produce trihexyphenidyl.

Convergent synthesis pathway: This alternative approach offers advantages for industrial-scale production and has been refined in recent manufacturing processes.

Modern manufacturing methods have introduced important modifications to the traditional synthesis. A notable improvement involves replacing diethyl ether with methyl tert-butyl ether (MTBE) as the reaction solvent for the Grignard reaction, addressing significant safety concerns associated with the highly flammable nature of diethyl ether.

The general synthetic scheme can be represented as:

Acetophenone + Paraformaldehyde + Piperidine → 2-(1-piperidino)propiophenone2-(1-piperidino)propiophenone + Cyclohexylmagnesium bromide → TrihexyphenidylThe hydrochloride salt is commonly prepared for pharmaceutical applications by reacting the free base with hydrochloric acid, resulting in trihexyphenidyl hydrochloride with a molecular weight of 337.93 g/mol.

Stereochemical Considerations in Trihexyphenidyl Derivative Design

Trihexyphenidyl possesses a single chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomers. Pharmaceutical preparations typically contain the racemic mixture of both forms. The stereochemical properties of trihexyphenidyl are crucial to its pharmacological activity:

| Property | Value |

|---|---|

| Stereochemistry | Racemic |

| Molecular Formula | C20H31NO |

| Optical Activity | (+/-) |

| Defined Stereocenters | 0/1 |

| E/Z Centers | 0 |

Research has established significant differences in pharmacological activity between the enantiomers. The (-)-enantiomer demonstrates greater anticholinergic activity and has been confirmed to possess the (R) absolute configuration. This determination was accomplished through comparative syntheses of (S)-(+)-procyclidine hydrochloride and (S)-(+)-trihexyphenidyl hydrochloride from the same chiral building block, specifically (S)-(-)-cyclohexyl-3-hydroxy-3-phenylpropanoic acid.

The enantiomers are distinguishable by their Chemical Abstracts Service (CAS) registry numbers:

Resolution of racemic trihexyphenidyl has been achieved using chiral resolving agents such as (R)- and (S)-1-phenylethylamine. This process is critical for studying the distinct pharmacological profiles of each enantiomer and for developing potentially more selective therapeutic agents.

Structure-Activity Relationships (SAR) for Muscarinic Receptor Binding Affinity

Trihexyphenidyl exhibits selective antagonism at muscarinic acetylcholine receptors, with preferential binding to the M1 subtype. This selectivity profile underpins its therapeutic utility in treating Parkinson's disease while minimizing peripheral anticholinergic effects.

Detailed binding studies have established the affinity profile of trihexyphenidyl across the five muscarinic receptor subtypes:

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| M1 | 1.6 |

| M2 | 7.0 |

| M3 | 6.4 |

| M4 | 2.6 |

| M5 | 15.9 |

These values demonstrate trihexyphenidyl's preference for M1 receptors, with approximately 4-10 fold selectivity over other subtypes. Competition experiments against [3H]-pirenzepine in cortical membranes have shown that trihexyphenidyl's affinity for the M1 receptor falls in the range of 3.7-14 nM, approaching that of atropine (1.6 nM).

Structure-activity relationship studies have identified several critical structural determinants of binding affinity and selectivity:

- Central tertiary alcohol moiety: Essential for anticholinergic activity

- Piperidine ring: Contributes significantly to M1 receptor binding

- Phenyl ring modifications: Alter both potency and receptor subtype selectivity

- Cyclohexyl ring: Can be modified or replaced to create analogues with diverse pharmacological profiles

Research on trihexyphenidyl analogues has revealed that:

- Methylation or halogenation of the benzene ring enhances the compound's ability to block carboxyfluorotropane (CFT) binding compared to its ability to block dopamine uptake

- Replacement of the cyclohexyl ring with a second phenyl ring generally reduces affinity for the dopamine transporter

- The optimal distance between the nitrogen atom and the central carbon bearing the hydroxyl group is critical for muscarinic receptor binding

Functional studies have confirmed that trihexyphenidyl shows approximately tenfold greater potency at inhibiting M1 receptor-mediated ganglionic responses (such as McN A-343 pressor effect in pithed rats) compared to peripheral muscarinic responses (such as vagal bradycardia).

Synthetic Pathways for Bicyclic and Tricyclic Structural Variants

Several structural variants of trihexyphenidyl incorporating bicyclic or tricyclic ring systems have been synthesized and evaluated. These modifications significantly alter the pharmacological profiles of the resulting compounds and have led to clinically useful alternatives.

Biperiden Synthesis

Biperiden, an important bicyclic analogue of trihexyphenidyl, features a bicyclo[2.2.1]hept-5-ene (norbornene) ring system in place of the cyclohexyl ring. Its synthesis follows a pathway similar to trihexyphenidyl but using specialized intermediates:

- Preparation of exo/endo mixture of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone

- Reaction with a phenylmagnesium compound in a Grignard reaction

- Purification to isolate the exo isomer with high purity (≥99.0%)

- Optional conversion to the hydrochloride or other pharmaceutically acceptable salt

The stereochemistry of the bicyclic ring system significantly influences activity, with the exo isomer demonstrating greater potency than the endo form. The purification process typically involves:

- Cooling the reaction mixture to 0-30°C

- Filtering the solid product and washing with water

- Stirring at elevated temperature (40-80°C) in a C1-C2 alcohol, preferably methanol

- Cooling again to 0-30°C and collecting the purified product

Procyclidine Synthesis

Procyclidine (1-cyclohexyl-1-phenyl-3-pyrrolidinopropan-1-ol) represents another important structural variant in which the piperidine ring of trihexyphenidyl is replaced with a pyrrolidine ring. Its synthesis follows a similar approach but begins with the preparation of 3-(1-pyrrolidino)propiophenone instead of the piperidino analogue.

Cycrimine Synthesis

Cycrimine (1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol) features a cyclopentyl ring in place of the cyclohexyl group found in trihexyphenidyl. This compound has been used clinically as an anti-Parkinson agent and demonstrates meaningful anticholinergic properties.

The manufacturing process for cycrimine involves:

- Preparation of phenyl magnesium bromide from bromobenzene and magnesium in dry ether

- Addition of cyclopentyl β-(N-piperidyl)-ethyl ketone at low temperature

- Refluxing the mixture and subsequent workup to isolate cycrimine

Recent advances in synthetic methodology have facilitated the development of more complex analogues with tailored pharmacological properties, including:

- Compounds with fused ring systems

- Derivatives with additional functional groups that modulate receptor binding

- Variants with modified side chains affecting pharmacokinetic properties

These structural modifications have proven valuable in developing agents with improved therapeutic indices and reduced side effect profiles while maintaining the core pharmacological activity.

Muscarinic Acetylcholine Receptor Subtype Selectivity Patterns

M1/M4 Receptor Antagonism and Dopaminergic Pathway Modulation

Trihexyphenidyl exhibits non-selective antagonism across muscarinic acetylcholine receptor (mAChR) subtypes but demonstrates preferential binding affinity for M1 and M4 receptors. Competitive binding assays reveal a 3.7–14 nM affinity range for M1 receptors, approaching the potency of atropine (1.6 nM), while showing lower affinity for cardiac (M2) and glandular (M3) subtypes [7]. This selectivity profile enables targeted modulation of striatal circuits, where M1 and M4 receptors are densely expressed on cholinergic interneurons (ChIs) and medium spiny neurons [3] [4].

In DYT1-TOR1A dystonia models, trihexyphenidyl rescues dopamine (DA) release deficits by blocking M4 receptors on ChIs. Under physiological conditions, M4 receptor activation inhibits acetylcholine (ACh) release, which subsequently reduces DA transmission via nicotinic acetylcholine receptor (nAChR)-mediated mechanisms [4]. By antagonizing M4 receptors, trihexyphenidyl disinhibits ChI activity, increasing ACh release and enhancing nAChR-dependent DA efflux [3] [5]. Strikingly, Tor1a ΔE knock-in mice show altered M1 receptor function, where trihexyphenidyl’s DA-enhancing effects involve combined M1 and M4 blockade—a mechanism absent in wild-type littermates [3].

Table 1: Receptor Binding Affinities of Trihexyphenidyl

| Receptor Subtype | IC₅₀ (nM) | Tissue Source |

|---|---|---|

| M1 | 3.7–14 | Cerebral Cortex [7] |

| M4 | 12–26 | Striatal ChIs [3] |

| M2 | >100 | Cardiac Tissue [7] |

| M3 | 50–75 | Salivary Glands [7] |

Allosteric Effects on Nicotinic Acetylcholine Receptor Function

Trihexyphenidyl indirectly modulates nAChR function through its primary action on muscarinic receptors. By blocking M4 autoreceptors on ChIs, the drug increases ACh release into striatal synapses, which enhances α4β2 and α6β2 nAChR activation on dopaminergic terminals [4] [6]. This ACh-driven nAChR activity potentiates DA release, as demonstrated by ex vivo fast-scan cyclic voltammetry studies showing a 35–65% increase in DA efflux following trihexyphenidyl administration [5].

Notably, DYT1 mutant mice exhibit heightened sensitivity to nAChR antagonists, with a 2.4-fold lower IC₅₀ for DA release inhibition compared to wild-type controls (12.26 nM vs. 29.46 nM) [5]. This suggests that trihexyphenidyl’s therapeutic efficacy in dystonia may partially arise from compensating for aberrant nAChR signaling. Furthermore, the drug’s effects are abolished by mecamylamine, a non-selective nAChR antagonist, confirming the necessity of intact nicotinic transmission for its DA-enhancing action [4].

Striatal Dopamine Release Dynamics and Cholinergic Interneuron Regulation

Trihexyphenidyl restores dysregulated DA release in pathological states through precise modulation of striatal ChIs. In Tor1a ΔE mice, which model DYT1 dystonia, extracellular DA concentrations are reduced by 40–50% under baseline conditions [4]. Administration of trihexyphenidyl (1–3 mg/kg) normalizes DA levels by selectively blocking M4 receptors on ChIs, thereby increasing ACh-mediated nAChR activation on dopaminergic terminals [3] [5].

Table 2: Dopamine Release Modulation by Trihexyphenidyl

| Model | DA Release Increase | Mechanism |

|---|---|---|

| Wild-Type Mice | 65% (ex vivo) [5] | M4 blockade → nAChR activation |

| DYT1 Mutant Mice | 35% (ex vivo) [5] | M1/M4 blockade → nAChR rescue |

| Parkinsonian Models | 20–30% [2] | M1 blockade → DA pathway disinhibition |

Cholinergic interneurons serve as the linchpin in this regulatory circuit. Under trihexyphenidyl treatment, M4 receptor antagonism elevates ACh release by 2.5-fold, which subsequently increases DA release probability through β2-containing nAChRs [4] [6]. This mechanism is particularly critical in dystonia, where TOR1A mutations impair chaperone-mediated folding of nAChRs, rendering them hypoactive [4]. The drug’s ability to bypass defective nAChRs via enhanced ACh signaling provides a compensatory pathway for DA transmission.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.49 (LogP)

log Kow = 4.49

4.5

Appearance

Melting Point

258.5 °C

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Trihexyphenidyl hydrochloride is used for the adjunctive treatment of all forms of parkinsonian syndrome including the postencephalitic, arteriosclerotic, and idiopathic types. Trihexyphenidyl is also used for the relief of parkinsonian signs and symptoms of antipsychotic agent-induced (e.g., butyrophenones, phenothiazines, thioxanthenes) extrapyramidal effects. /Trihexylphenidyl hydrochloride/

Clinical results from preliminary trials with trihexyphenidyl in the treatment of other dyskinesias, Huntington's chorea, spasmodic torticollis, and associated disorders have been equivocal.

Trihexyphenidyl may also be effective in diminishing the frequency and duration of oculogyric crises, in decreasing salivation, in reducing spastic contractions and involuntary movements characteristic of dyskinesia, and in relieving mental inertia and depression characteristic of all forms of parkinsonian syndrome. As with other antiparkinsonian drugs, tolerance to trihexyphenidyl may develop during prolonged use. The maximum therapeutic response attainable with trihexyphenidyl is in the range of 20-30% symptomatic improvement in 50-75% of patients. Frequently, the maximum response requires empiric combination of trihexyphenidyl with other antimuscarinic drugs or with antihistaminic or dopaminergic agents. Some clinicians believe trihexyphenidyl to be of little value, but the majority have found it a useful adjunct in the multidimensional therapeutic approach to parkinsonian syndrome. Trihexyphenidyl is effective as adjunctive therapy for parkinsonian syndrome in patients receiving levodopa.

/EXPL THER/ The influence of two anticholinergic drugs (atropine, trihexyphenidyle) on the effectiveness of antidotal treatment to eliminate soman-induced lethal effects and convulsions was studied in rats. The oxime HI-6 when combined with centrally acting anticholinergic drug trihexyphenidyle seems to be more efficacious in the elimination of acute toxic effects of soman than its combination with atropine. The findings support the hypothesis that the choice of the anticholinergic drug is important for the effectiveness of antidotal mixture in the case of antidotal treatment of soman-induced acute poisoning.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04A - Anticholinergic agents

N04AA - Tertiary amines

N04AA01 - Trihexyphenidyl

Mechanism of Action

Cerebral blood flow and oxygen metabolism were studied in six previously untreated patients with Parkinson's disease (PD) before and after anticholinergic treatment using positron emission tomography (PET) and compared with six controls. The PET study and an assessment of the disability and cognitive impairment were performed before and after administration of 6 mg trihexyphenidyl for 5 to 11 weeks. All PD patients showed improvements in motor symptoms after the trihexyphenidyl treatment. Cognitive function did not significantly differ between before and after trihexyphenidyl treatment. However, after trihexyphenidyl treatment, regional cerebral blood flow (rCBF) and regional oxygen metabolic rate (rCMRO2) decreased by 15% in the striatum and by 10% in all cortical areas contralateral to predominantly symptomatic limbs, and by 10% in the ipsilateral striatum and all cortical areas, significantly below the values of controls in most cerebral cortices and striatum. These findings suggest that trihexyphenidyl inhibits the cortical cholinergic system and significantly decreases rCBF and rCMRO2 in the cerebral cortices without cognitive impairment in untreated patients with PD.

In common with other antimuscarinic agents, trihexyphenidyl produces an atropine-like blocking action on parasympathetic-innervated peripheral structures, including smooth muscle. In addition, trihexyphenidyl exhibits a direct spasmolytic action on smooth muscle and exhibits weak mydriatic, antisialagogue, and cardiovagal blocking effects. The exact mechanism of action of trihexyphenidyl in parkinsonian syndrome is not understood but may result from blockade of efferent impulses and from central inhibition of cerebral motor centers. In small doses, trihexyphenidyl depresses the CNS but larger doses cause cerebral excitement resembling the signs of atropine toxicity.

In vivo microdialysis was used to study the effect of the non-selective muscarinic antagonist, trihexyphenidyl, on the decarboxylation of levodopa (L-dopa) in the striatum of hemi-Parkinson rats. In normal rats, continuous perfusion of trihexyphenidyl (1 mM) via the microdialysis probe induced a significant increase in striatal dopamine release, followed by a decrease to below baseline values. A similar effect was observed, though less pronounced, in denervated striatum of rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway. In these hemi-Parkinson rats, continuous striatal perfusion of trihexyphenidyl had no effect on the biotransformation of locally applied L-dopa (2 uM for 20 min) to dopamine in either intact or denervated striatum. However, systemic administration of trihexyphenidyl (1.5 mg/kg ip) produced an attenuation of the L- dopa-induced dopamine release in the intact striatum (contralateral to the lesion) of hemi-Parkinson rats. This effect was absent in the denervated striatum of these animals. We confirmed that L-dopa induces an increase in striatal dopamine output which is influenced by the severity of the dopaminergic denervation. The absence of an effect of trihexyphenidyl locally applied in the striatum, on biotransformation of L-dopa suggests that the site of action of antimuscarinic drugs may not be in the striatum and, therefore, remains unclear.

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

Pictograms

Acute Toxic

Impurities

Other CAS

Absorption Distribution and Excretion

Data regarding the route of elimination of trihexyphenidyl are not readily available. However, it is likely eliminated predominantly in the urine.

Using a sensitive radioreceptor assay for anticholinergic drugs, trihexyphenidyl /was assayed/ in human serum and ... its pharmacokinetics following short-term and long-term administration to patients with dystonia /was studied/. Previously untreated patients had a biphasic semilogarithmic plot of serum concentration-time consisting of an initial rapid distribution phase and a later slower elimination phase. Patients on long-term treatment showed only the slower elimination phase. Elimination followed first-order kinetics and was rapid, with a half-life of 3.7 + or - 0.4 (SEM) hours. There was no relationship between half-life and peak serum level, age, duration of therapy, or etiology or severity of dystonia. Although acute anticholinergic side effects paralleled the rise and fall of serum anticholinergic levels, the response of dystonia did not.

Trihexyphenidyl is rapidly absorbed from the GI tract. Following oral administration of trihexyphenidyl hydrochloride tablets, the onset of action occurs within 1 hour, peak effects last 2-3 hours, and the duration of action is 6-12 hours. The metabolic fate of trihexyphenidyl has not been determined; the drug is excreted in the urine, probably as unchanged drug. /Trihexylphenidyl hydrochloride/

The subcellular distribution of biperiden (BP), trihexyphenidyl (TP) and (-)-quinuclidinyl benzylate (QNB) in brain, heart and lung following high dose (3.2 mg/kg) iv administration was investigated in rats. The subcellular distribution of BP or TP used clinically conformed with that of QNB, a typical potent central muscarinic antagonist. The concentration-time courses of the brain subcellular fractions for these drugs were of two types which decreased slowly and in parallel to the plasma concentration. The subcellular distribution in the brain and heart was dependent on the protein amount of each fraction. The percent post-nuclear fraction (P2) of the total concentration in the lung was characteristically about 3-5 times larger than that in the heart. It was elucidated that the distribution in the lung differs from that in the brain and heart, with high affinity which is not dependent on the protein amount in the P2 fraction containing lysosomes. On the other hand, at a low dose (650 ng/kg) of 3H-QNB, each fraction as a percentage of the total concentration in the brain increased in synaptic membrane and synaptic vesicles and decreased in nuclei and cytosol as compared with the high dose. These results show that although the tissue concentration-time courses of anticholinergic drugs appear to decrease simply in parallel to plasma concentration, the subcellular distribution exhibits a variety of patterns among various tissues.

Twenty-four male subjects were randomized to receive two oral dosage forms of trihexyphenidyl HCl (alpha-cyclohexyl-alpha-phenyl-1-piperidinepropanol HCl). The dosage regimens were (1) a 5-mg immediate release (IR) tablet given twice daily at time zero and 12 hr later, and (2) two 5-mg sustained-release (SR) capsule formulations given daily. The number of adverse experiences following the SR formulation were approximately 50% of those for the IR formulation, the peak concentration (Cmax) after the SR formulation was significantly lower (p less than 0.05) than that after the first dose of the IR formulation, and the time to reach Cmax (tmax) was significantly longer after the SR formulation (p less than 0.05). The SR formulation maintained serum concentrations above 50, 60, and 70% of Cmax values for average time periods of 11.7, 9.4, and 5.9 hr, respectively, compared with values of 1.8, 1.2, and 0.9 hr after the IR formulation; the differences were all significant (p less than 0.05). The mean elimination half-life (t1/2) was similar (p greater than 0.05) after the SR (10.1 hr) and IR (8.7 hr) formulations. The statistical power of the study was 98.1% to detect a 20% difference in the area under the curve from time zero to time infinity (AUC0----infinity) between formulations. Although the AUC0----infinity after the SR formulation was statistically smaller (p less than 0.05) than after the IR tablet, the difference was less than 20%. Therefore, the SR formulation was bioequivalent to the IR tablet formulation of trihexyphenidyl. /Trihexylphenidyl hydrochloride/

Metabolism Metabolites

Benzhexol and three of its metabolites excreted in urine in man have been investigated by glc.--mass spectrometry. Three isomeric hydroxylated metabolites were identified as the 1-(hydroxycyclohexyl)-1-phenyl-3-piperidinopropan-1-ols. 3. The amounts of benzhexol and its identified metabolites have been semiquantitatively determined after a single oral dose in two healthy adults. Approx. 56% of the dose was excreted as the hydroxylated metabolites. The levels of benzhexol excreted were too low to be measured by the techniques used.

Half Life: 3.3-4.1 hours

Associated Chemicals

Wikipedia

GM1

Drug Warnings

Trihexyphenidyl should be used with caution or may be contraindicated in patients with conditions in which anticholinergic effects are undesirable. The usual precautions and contraindications associated with antimuscarinics should be observed with trihexyphenidyl.

Tardive dyskinesia may appear in some patients on long-term therapy with antipsychotic drugs or may occur after therapy with these drugs has been discontinued. Antiparkinsonism agents do not alleviate the symptoms of tardive dyskinesia and, in some instances, may aggravate them. However, parkinsonism and tardive dyskinesia often coexist in patients receiving chronic neuroleptic treatment, and anticholinergic therapy with trihexyphenidyl HCl may relieve some of these parkinsonism symptoms. /Trihexyphenidyl hydrochloride/

Since the use of trihexyphenidyl hydrochloride may, in some cases, continue indefinitely and since it has atropine-like properties, patients should be subjected to constant and careful long-term observation to avoid allergic and other untoward reactions. Inasmuch as trihexyphenidyl hydrochloride possesses some parasympatholytic activity, it should be used with caution in patients with glaucoma, obstructive disease of the gastrointestinal or genitourinary tracts, and in elderly males with possible prostatic hypertrophy. Geriatric patients, particularly over the age of 60, frequently develop increased sensitivity to the actions of drugs of this type, and hence, require strict dosage regulation. Incipient glaucoma may be precipitated by parasympatholytic drugs such as trihexyphenidyl hydrochloride. /Trihexyphenidyl hydrochloride/

For more Drug Warnings (Complete) data for TRIHEXYPHENIDYL (10 total), please visit the HSDB record page.

Biological Half Life

Twenty-four male subjects were randomized to receive two oral dosage forms of trihexyphenidyl HCl (alpha-cyclohexyl-alpha-phenyl-1-piperidinepropanol HCl). The dosage regimens were (1) a 5-mg immediate release (IR) tablet given twice daily at time zero and 12 hr later, and (2) two 5-mg sustained-release (SR) capsule formulations given daily. ... The mean elimination half-life (t1/2) was similar (p greater than 0.05) after the SR (10.1 hr) and IR (8.7 hr) formulations. /Trihexylphenidyl hydrochloride/

Using a sensitive radioreceptor assay for anticholinergic drugs, trihexyphenidyl /was assayed/ in human serum and ... its pharmacokinetics following short-term and long-term administration to patients with dystonia /was studied/. ... Elimination followed first-order kinetics and was rapid, with a half-life of 3.7 + or - 0.4 (SEM) hours. There was no relationship between half-life and peak serum level, age, duration of therapy, or etiology or severity of dystonia. ...

Use Classification

Methods of Manufacturing

Adamson, Wilkinson, US 2682543 (1954 to Burroughs Wellcome); Denton, US 2716121 (1955 to American Cyanamide). /Trihexyphenidyl hydrochloride/

General Manufacturing Information

Analytic Laboratory Methods

FLUORIMETRIC PROCEDURE IS DESCRIBED FOR DETECTION OF ARTANE (TRIHEXYLPHENIDYL HYDROCHLORIDE) IN TABLET FORMULATIONS. /Trihexylphenidyl hydrochloride/

Analyte: trihexyphenidyl hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /trihexyphenidyl hydrochloride/

Analyte: trihexyphenidyl hydrochloride; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards /trihexyphenidyl hydrochloride/

For more Analytic Laboratory Methods (Complete) data for TRIHEXYPHENIDYL (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: trihexyphenidyl; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection

Analyte: trihexyphenidyl; matrix: blood (serum, whole), tissue (liver); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm

Analyte: trihexyphenidyl; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Storage Conditions

Interactions

...CENTRALLY ACTING ANTICHOLINERGIC AGENTS THAT MAY EXACERBATE TARDIVE DYSKINESIA /CAUSED BY CHLORPROMAZINE/ INCL...TRIHEXYPHENIDYL.

Trihexyphenidyl, applied in doses of 30 and 50 mg/kg (ip), did not influence the electroconvulsive threshold per se but when combined with valproate, strongly enhanced its anticonvulsant activity against maximal electroshock-induced seizures /in mice/ lowering the ED50 from 206 to 103 and 46 mg/kg, respectively. The chimney test and retention testing in mice revealed that administration of ... trihexyphenidyl at 30 mg/kg (ip) together with valproate in doses of 130 or 103 mg/kg (ip), respectively, resulted in motor impairment and caused impairment of long-term memory, similar to the effects of valproate alone, when applied at its ED50 against maximal electroshock. ... trihexyphenidyl /did not/ alter the total level of valproate in plasma. ...

Dates

Giachetti A, Giraldo E, Ladinsky H, Montagna E: Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Br J Pharmacol. 1986 Sep;89(1):83-90. [PMID:2432979]

Authors unspecified: Trihexyphenidyl . [PMID:31643310]

Authors unspecified: Parkinson Disease Agents . [PMID:31644162]

Downs AM, Fan X, Donsante C, Jinnah HA, Hess EJ: Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia. Neurobiol Dis. 2019 May;125:115-122. doi: 10.1016/j.nbd.2019.01.012. Epub 2019 Jan 30. [PMID:30707939]

Zhao X, You T, Liu J, Sun X, Yan J, Yang X, Wang E: Drug-human serum albumin binding studied by capillary electrophoresis with electrochemiluminescence detection. Electrophoresis. 2004 Oct;25(20):3422-6. doi: 10.1002/elps.200305930. [PMID:15490448]

Burke RE, Fahn S: Pharmacokinetics of trihexyphenidyl after short-term and long-term administration to dystonic patients. Ann Neurol. 1985 Jul;18(1):35-40. doi: 10.1002/ana.410180107. [PMID:4037749]

He H, McKay G, Wirshing B, Midha KK: Development and application of a specific and sensitive radioimmunoassay for trihexyphenidyl to a pharmacokinetic study in humans. J Pharm Sci. 1995 May;84(5):561-7. doi: 10.1002/jps.2600840509. [PMID:7658345]

CUNNINGHAM RW, HARNED BK, et al.: The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. J Pharmacol Exp Ther. 1949 Jun;96(2):151-65. [PMID:18152926]

FDA Approved Drug Products: Artane (Trihexyphenidyl) Oral Tablet, Capsule, and Elixir (Discontinued)

FDA Approved Drug Products: Trihexyphenidyl Oral Elixir

FDA Approved Drug Products: Trihexyphenidyl Oral Tablet

FDA: Artane (Trihexyphenidyl) Review

WHO International Pharmacopoeia - Sixth Edition, 2016: Trihexyphenidyl Hydrochloride

Parkinson Canada Appendix 1: Canadian Guideline for Parkinson Disease, 2nd Edition